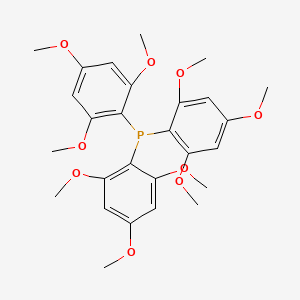

Tris(2,4,6-trimethoxyphenyl)phosphine

Descripción general

Descripción

Tris(2,4,6-trimethoxyphenyl)phosphine is a large triaryl organophosphine known for its strong Lewis-basic properties. This compound is particularly useful as an organocatalyst in various chemical reactions due to its electron-rich nature . It is often employed in catalysis, especially in reactions requiring a strong nucleophilic catalyst.

Métodos De Preparación

The synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine typically involves the reaction of phosphorus trichloride with 2,4,6-trimethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

PCl3+3C9H11MgBr→P(C9H11)3+3MgBrCl

The product is then purified through recrystallization or column chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

Tris(2,4,6-trimethoxyphenyl)phosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of palladium-phosphine complexes.

Common reagents used in these reactions include ketene silyl acetals, aldehydes, and various alcohols. The major products formed depend on the specific reaction conditions and substrates used.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Oxa-Michael Reactions

TTMPP has been demonstrated to be a powerful catalyst in oxa-Michael reactions, outperforming other arylphosphines and even competing effectively with phosphazene bases. In a study comparing TTMPP with the Brønsted base 1-tert-butyl-2,2,4,4,4-pentakis-(dimethylamino)-2λ5,4λ5-catenadi-(phosphazen) (P2-tBu), TTMPP showed superior activity under concentrated and solvent-free conditions. It was particularly effective in polymerizing diacrylates and diols, marking it as the first Lewis base capable of catalyzing such reactions successfully .

1.2 Cyanosilylation and Cyanocarbonation

TTMPP serves as an efficient organocatalyst for the cyanosilylation of aldehydes and ketones. In experiments, it facilitated the conversion of various aldehydes into cyanohydrin silyl ethers with yields reaching up to 95% under mild conditions. The catalytic efficiency of TTMPP was notably higher compared to other phosphines tested in similar reactions .

1.3 Group Transfer Polymerization

TTMPP has also been utilized in group transfer polymerization (GTP) of methyl methacrylate and other monomers. The ability of TTMPP to act as a catalyst in these polymerization processes highlights its versatility and effectiveness in generating polymers with desired properties .

Stability and Reactivity

TTMPP exhibits remarkable stability under various conditions, although it is sensitive to oxidation when exposed to light. Studies have shown that TTMPP remains stable as a solid and in solution when stored in the dark, with minimal oxidation products detected over extended periods. However, exposure to light significantly increases its oxidation rate .

Comparison with Other Catalysts

A comprehensive comparison of TTMPP's catalytic performance with other Lewis bases reveals its unique advantages:

| Catalyst Type | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| TTMPP | Oxa-Michael Reaction | High | Superior to other arylphosphines |

| P2-tBu | Oxa-Michael Reaction | Moderate | Less soluble products |

| TTMPP | Cyanosilylation | Up to 95% | Highly efficient |

| Other Phosphines | Cyanosilylation | Lower | Inferior yields compared to TTMPP |

Mecanismo De Acción

The mechanism by which Tris(2,4,6-trimethoxyphenyl)phosphine exerts its effects is primarily through its strong Lewis-basic properties. It can deprotonate alcohols to form nucleophilic alkoxides, which then participate in various addition reactions. It also removes trimethylsilyl groups from ketene silyl acetals, forming enolates that act as strong nucleophiles .

Comparación Con Compuestos Similares

Tris(2,4,6-trimethoxyphenyl)phosphine is unique due to its high nucleophilicity and strong Lewis-basic properties. Similar compounds include:

Triphenylphosphine: Less nucleophilic and less basic compared to this compound.

Tris(4-methoxyphenyl)phosphine: Similar in structure but with different electronic properties due to the position of the methoxy groups.

Tris(2,4,6-trimethylphenyl)phosphine: Similar steric properties but different electronic properties due to the presence of methyl groups instead of methoxy groups.

These comparisons highlight the unique reactivity and catalytic efficiency of this compound in various chemical processes.

Actividad Biológica

Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is a highly basic phosphine compound known for its significant catalytic properties in various organic reactions. Its biological activity, particularly as a Lewis base in catalysis, has garnered attention in recent years. This article delves into the biological activity of TTMPP, highlighting its mechanisms, applications, and relevant research findings.

TTMPP is characterized by its three 2,4,6-trimethoxyphenyl groups attached to a central phosphorus atom. This unique structure contributes to its strong basicity and Lewis acid-base properties. The extensive methoxy substitution enhances its electron-donating ability, making it an effective catalyst in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHOP |

| Molecular Weight | 394.42 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

Catalytic Applications

TTMPP has been extensively studied for its catalytic efficiency in several reactions, including:

- Oxa-Michael Reactions : TTMPP performs competitively with phosphazene bases in catalyzing oxa-Michael reactions under concentrated conditions. It has shown superior performance compared to other arylphosphines and is capable of catalyzing polymerization reactions involving diacrylates and diols .

- Cyanosilylation : The compound acts as a catalyst for the cyanosilylation of aldehydes and ketones. Research indicates that TTMPP effectively activates the C-Si bond of trimethylsilyl cyanide (TMSCN), facilitating the formation of cyanohydrin silyl ethers with high yields .

The catalytic mechanism of TTMPP involves the formation of a Lewis acid-base complex with substrates, enhancing their reactivity. In oxa-Michael reactions, TTMPP generates alkoxides that participate in nucleophilic attacks on electrophilic centers, leading to product formation .

Stability and Reactivity

TTMPP exhibits acceptable stability in air, although it is sensitive to oxidation. Its reactivity is notably concentration-dependent, which can influence its performance in various catalytic processes .

Case Study 1: Oxa-Michael Polymerization

In a study examining the use of TTMPP for oxa-Michael polymerization, it was found that under solvent-free conditions, TTMPP could effectively catalyze the reaction between 2-hydroxyethyl acrylate (HEA) and diols. The results demonstrated that TTMPP produced soluble polymeric products with desirable molecular weights .

Case Study 2: Cyanosilylation Reactions

Another study focused on the application of TTMPP in cyanosilylation reactions showed that it could successfully convert various aldehydes and ketones into their corresponding cyanohydrin silyl ethers. The reaction conditions were optimized to achieve high yields even at low catalyst loadings .

Propiedades

IUPAC Name |

tris(2,4,6-trimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33O9P/c1-28-16-10-19(31-4)25(20(11-16)32-5)37(26-21(33-6)12-17(29-2)13-22(26)34-7)27-23(35-8)14-18(30-3)15-24(27)36-9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKHNBQZGUKYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)P(C2=C(C=C(C=C2OC)OC)OC)C3=C(C=C(C=C3OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335128 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91608-15-0 | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4,6-trimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(2,4,6-trimethoxyphenyl)phosphine?

A1: The molecular formula of this compound is C27H33O9P, and its molecular weight is 516.52 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize this compound?

A2: this compound has been characterized by a variety of spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) [, , , , , , , , ]

- Infrared (IR) spectroscopy [, , , , , ]

- Electronic absorption spectroscopy (UV-Vis) []

- X-ray photoelectron spectroscopy (XPS) []

- Raman spectroscopy []

Q3: What are the notable catalytic properties of this compound?

A3: this compound (TTMPP) is a strong Lewis base [] and exhibits notable catalytic activity in a variety of organic transformations, including:

- Oxa-Michael reactions []

- C–OMe bond cleavage of acyl fluorides for methyl ester synthesis []

- Cyanosilylation and cyanocarbonation of aldehydes and ketones []

- Ring-opening reactions of terminal epoxides []

- Dealkylation reactions []

- Transformation of α,β-unsaturated aldehydes to saturated carboxylic acid derivatives []

- Group Transfer Polymerization (GTP) of alkyl (meth)acrylates []

- Selective deacetylation []

- Ring-opening of aziridines with silylated nucleophiles []

- Alkynylation reactions using trimethylsilylalkyne []

- Stille coupling reactions [, ]

- Direct Pd-catalyzed cross-coupling of functionalized organoaluminum reagents []

- Cyclization of o-alkynyltrifluoroacetanilides with allyl esters for the synthesis of 3-allylindoles []

- Head-to-head telomerization of isoprene with amines []

- Heck reaction of butenone with aryl iodides for the synthesis of benzalacetones []

Q4: How does the structure of this compound contribute to its catalytic activity?

A4: The high basicity of this compound is attributed to the electron-donating effect of the three methoxy groups on each phenyl ring. These groups increase the electron density at the phosphorus atom, making it a stronger Lewis base and a more potent nucleophile. [, ]

Q5: Are there any computational studies on the catalytic activity of this compound?

A5: Yes, Density Functional Theory (DFT) calculations have been used to study the mechanism and selectivity of this compound-catalyzed reactions. For example, DFT calculations were employed to investigate the stereoselective Csp3-Csp2 Negishi cross-coupling reaction of a 1,3-substituted cyclohexyl zinc chloride with aryl halides catalyzed by (TMPP)2PdCl2. []

Q6: What is the thermal stability of this compound?

A6: this compound demonstrates excellent thermal stability, particularly in the context of Li-ion battery applications, where it has shown promising results as a flame-retardant additive. [, ]

Q7: How does this compound perform in different solvents?

A7: The solubility of this compound and its complexes varies depending on the solvent and the nature of the complex. For instance, it has been successfully used in reactions carried out in solvents like acetone, acetonitrile, chloroform, dichloromethane, dimethylformamide, ethanol, tetrahydrofuran, and under solvent-free conditions. [, , , , , , , , , ]

Q8: How does this compound interact with transition metals?

A8: this compound readily coordinates to a variety of transition metals, including palladium, gold, silver, copper, rhodium, mercury, and indium. The coordination chemistry is influenced by the steric bulk and electronic properties of the phosphine ligand. [, , , , , , , ]

Q9: How do modifications to the structure of this compound affect its properties?

A9: Structural modifications, such as changing the substituents on the phenyl rings or replacing the methoxy groups, can significantly alter the steric and electronic properties of the phosphine, thereby affecting its coordination chemistry, basicity, and catalytic activity. [, ] For example, replacing the methoxy groups with other substituents like methyl groups can impact the electron density on the phosphorus atom and influence its donor ability. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.